molecular formula C7H14ClNO2 B613108 (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride CAS No. 18650-38-9

(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

Cat. No. B613108
CAS RN: 18650-38-9
M. Wt: 179.65
InChI Key: APCHKWZTSCBBJX-FYZOBXCZSA-N
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Description

(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride (RPCM) is a compound that has been used in laboratory settings for a variety of purposes. It is an organic acid ester of the piperidine family, containing both a carboxylic acid and a methyl ester group. RPCM has been widely used in research studies in the fields of chemistry and biochemistry, as well as in industrial and pharmaceutical applications.

Scientific Research Applications

  • Novel Compound Synthesis : Matulevičiūtė et al. (2021) developed a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, utilizing piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids. These compounds serve as novel heterocyclic amino acids and are significant for their potential use as achiral and chiral building blocks (Matulevičiūtė et al., 2021).

  • Chiral Building Blocks : Takahata et al. (2002) explored C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester as a chiral building block for synthesizing piperidine-related alkaloids. This compound was synthesized through the desymmetrization of a precursor, demonstrating its potential as a versatile and valuable building block in the synthesis of complex alkaloids (Takahata et al., 2002).

  • Pharmacological Applications : A study by Muto et al. (1988) involved the synthesis of benidipine hydrochloride metabolites, using a derivative of (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride. This research highlights the compound's relevance in the context of pharmacokinetic studies and drug development (Muto et al., 1988).

  • Mass Spectrometric Analysis : Marnela et al. (1988) utilized piperidine ester derivatives, including those related to (R)-Piperidine-2-carboxylic acid methyl ester hydrochloride, in the mass spectrometric analysis of fatty acids. These derivatives were found to be more suitable than methyl esters for structural analysis, underscoring their importance in analytical chemistry (Marnela et al., 1988).

properties

IUPAC Name

methyl (2R)-piperidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-2-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCHKWZTSCBBJX-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Piperidine-2-carboxylic acid methyl ester hydrochloride

CAS RN

18650-38-9
Record name methyl (2R)-piperidine-2-carboxylate hydrochloride
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